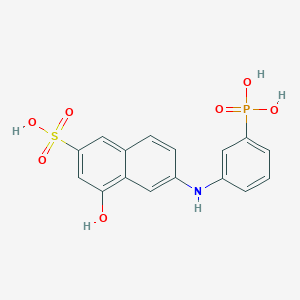
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of hydroxyl, phosphonoanilino, and sulfonic acid functional groups. This compound is notable for its applications in various fields, including dye synthesis and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid typically involves multiple steps. One common route starts with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to further reactions to introduce the hydroxyl and phosphonoanilino groups.
Sulfonation: Naphthalene is treated with sulfuric acid to form naphthalene-2-sulfonic acid.
Hydroxylation: The sulfonic acid derivative undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Phosphonoanilino Substitution: The final step involves the substitution reaction with 3-phosphonoaniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation and hydroxylation processes, followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonic acid to a sulfonate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used under controlled conditions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: A precursor in the synthesis of various dyes and chemicals.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Used in the synthesis of azo dyes and other organic compounds.
6-Hydroxynaphthalene-2-sulphonic acid: Employed as a coupling component for azo dyes.
Uniqueness
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid is unique due to the presence of the phosphonoanilino group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
61601-05-6 |
|---|---|
Formule moléculaire |
C16H14NO7PS |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
4-hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14NO7PS/c18-16-9-14(26(22,23)24)6-10-4-5-12(8-15(10)16)17-11-2-1-3-13(7-11)25(19,20)21/h1-9,17-18H,(H2,19,20,21)(H,22,23,24) |
Clé InChI |
UUZBCTOCMNGFJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(=O)(O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
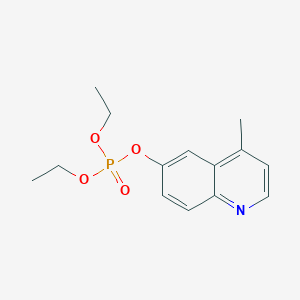
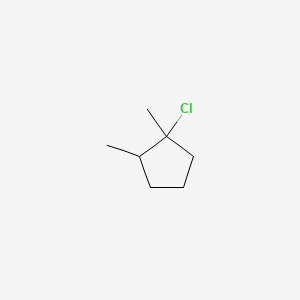
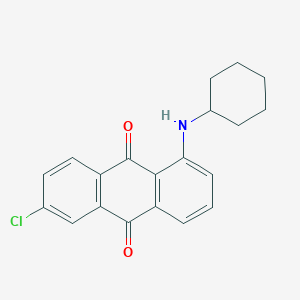
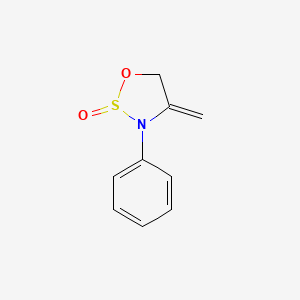
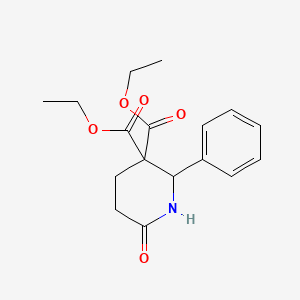
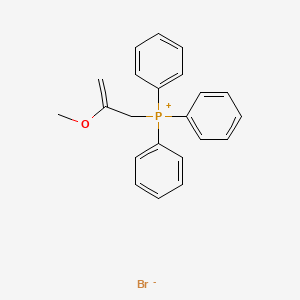
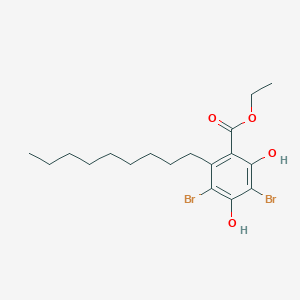
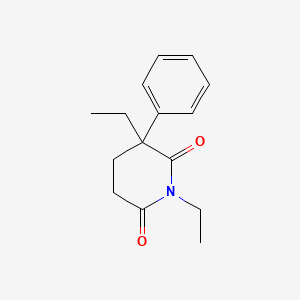
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
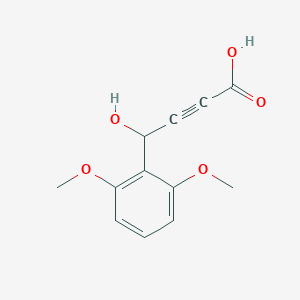

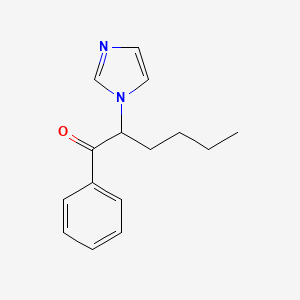
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
